An In-depth Technical Guide to 5-Bromo-2-ethylpyridine: Chemical Properties and Structure
An In-depth Technical Guide to 5-Bromo-2-ethylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic and analytical methodologies related to 5-Bromo-2-ethylpyridine. This halogenated pyridine derivative serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other functional materials.
Core Chemical Properties
5-Bromo-2-ethylpyridine is a substituted pyridine with a bromine atom at the 5-position and an ethyl group at the 2-position. Its chemical identity and fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-2-ethylpyridine | [1] |
| CAS Number | 38749-90-5 | [1] |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| Canonical SMILES | CCC1=NC=C(C=C1)Br | [1] |
| InChI | InChI=1S/C7H8BrN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | Not explicitly stated | |
| Melting Point | Not explicitly stated | |
| Density | Not explicitly stated | |
| Solubility | Not explicitly stated |
Chemical Structure
The structure of 5-Bromo-2-ethylpyridine, characterized by a pyridine ring substituted with a bromo and an ethyl group, is crucial for its reactivity. The bromine atom provides a site for various cross-coupling reactions, while the ethyl group influences its steric and electronic properties.
Caption: Chemical structure of 5-Bromo-2-ethylpyridine.
Experimental Protocols
Synthesis of 5-Bromo-2-ethylpyridine
Two plausible synthetic routes are the direct bromination of 2-ethylpyridine and a Sandmeyer reaction starting from 2-amino-5-ethylpyridine.
1. Direct Bromination of 2-Ethylpyridine (Adapted Protocol)
This method is based on the direct bromination of 2-methylpyridine.[2]
-
Materials: 2-ethylpyridine, N-Bromosuccinimide (NBS), benzoyl peroxide (initiator), carbon tetrachloride (or other suitable solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylpyridine in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
2. Sandmeyer Reaction of 2-Amino-5-ethylpyridine (Adapted Protocol)
This route is based on the Sandmeyer reaction of other amino-pyridines.[3][4][5][6][7][8][9]
-
Materials: 2-amino-5-ethylpyridine, sodium nitrite, hydrobromic acid, copper(I) bromide.
-
Procedure:
-
Diazotization: In a flask cooled in an ice-salt bath, dissolve 2-amino-5-ethylpyridine in aqueous hydrobromic acid. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 5-Bromo-2-ethylpyridine by vacuum distillation or column chromatography.
-
Caption: Synthetic pathways to 5-Bromo-2-ethylpyridine.
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC) (Representative Protocol)
This protocol is adapted from methods for similar brominated pyridine derivatives.[10][11][12][13][14]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of 5-Bromo-2-ethylpyridine in the mobile phase to a known concentration.
-
Procedure: Inject the sample and analyze the chromatogram for purity and retention time.
2. Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Protocol)
This protocol is based on general GC-MS methods for similar organic compounds.[15][16][17][18]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a suitable mass range.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Procedure: Inject the sample and analyze the resulting total ion chromatogram and mass spectrum to confirm the identity and purity of the compound. The mass spectrum is expected to show a molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.
Caption: General analytical workflow for 5-Bromo-2-ethylpyridine.
Reactivity and Applications in Drug Development
The bromine atom at the 5-position of 5-Bromo-2-ethylpyridine makes it a valuable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.[19][20][21][22][23] This allows for the facile introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for drug discovery. The pyridine nitrogen also provides a site for potential coordination to metal centers in catalysts or as a hydrogen bond acceptor in biological systems.
While no specific involvement of 5-Bromo-2-ethylpyridine in signaling pathways has been reported, its derivatives are of interest in medicinal chemistry. The pyridine scaffold is a common motif in many biologically active molecules. By using 5-Bromo-2-ethylpyridine as a starting material, medicinal chemists can synthesize novel compounds to probe various biological targets.
Safety Information
5-Bromo-2-ethylpyridine is expected to have hazards similar to other brominated pyridines. It is likely to be an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 5-Bromo-2-ethylpyridine | C7H8BrN | CID 13979736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 8. heteroletters.org [heteroletters.org]
- 9. Khan Academy [khanacademy.org]
- 10. 5-溴-2-甲基吡啶 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. thermoscientific.fr [thermoscientific.fr]
- 18. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. zora.uzh.ch [zora.uzh.ch]
- 23. researchgate.net [researchgate.net]
